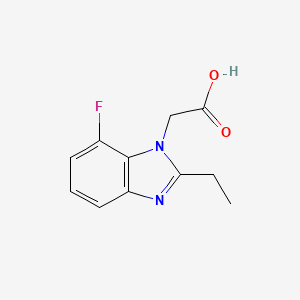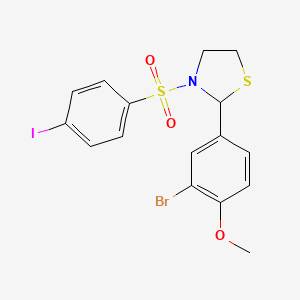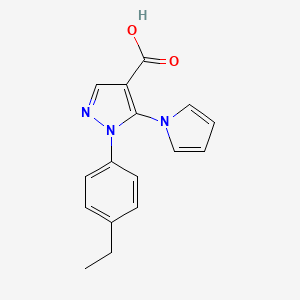![molecular formula C15H11N3O3S B2809049 2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 449745-74-8](/img/structure/B2809049.png)
2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one” is a chemical compound with the linear formula C21H15N3O3S . It has a molecular weight of 389.43 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which includes the compound , can be achieved through a one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions . This process can be facilitated by a heterogeneous Lewis acid catalyst, such as the cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3 . This catalyst is efficient, inexpensive, and reusable .Molecular Structure Analysis
The InChI code for the compound is 1S/C21H15N3O3S/c25-20-18-8-4-5-9-19(18)22-21(23(20)16-6-2-1-3-7-16)28-14-15-10-12-17(13-11-15)24(26)27/h1-13H,14H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 389.43 . The InChI code for the compound is 1S/C21H15N3O3S/c25-20-18-8-4-5-9-19(18)22-21(23(20)16-6-2-1-3-7-16)28-14-15-10-12-17(13-11-15)24(26)27/h1-13H,14H2 , which provides information about its molecular structure.科学的研究の応用
Synthesis and Chemical Behavior
Synthesis of Quinazoline Derivatives : A study by Gromachevskaya et al. (2017) explored the synthesis of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, which are related to 2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one. The methylation of 3,4-dihydroquinazolines and subsequent reactions leading to the formation of amides were investigated, providing insights into the chemical behavior and synthesis pathways of these compounds (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Application in Synthesis of Dihydropyrimidines : Al-Wahaibi et al. (2021) focused on the structural characterization of dihydropyrimidine derivatives, including this compound. The study revealed insights into the molecular structures and potential applications of these compounds as dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021).
In Vitro Antimicrobial Effects : Research by Demirel et al. (2019) investigated the antimicrobial and cytotoxic activity of various 3H-quinazolinone derivatives. This study is significant for understanding the biological applications and potential therapeutic uses of compounds like this compound (Demirel, Yilmaz, Türkdağı, Öztürk, & Arslan, 2019).
Synthesis of Novel Quinazoline Derivatives : A study by Reddy, Naidu, and Dubey (2012) involved the synthesis of novel quinazolin-4-one derivatives, highlighting the diverse chemical reactions and potential applications of these compounds in various scientific fields (Reddy, Naidu, & Dubey, 2012).
Safety and Hazards
特性
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14-12-3-1-2-4-13(12)16-15(17-14)22-9-10-5-7-11(8-6-10)18(20)21/h1-8H,9H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHQVUBDHNQTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2808972.png)
![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2808973.png)

![1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808976.png)
![(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2808977.png)
![tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate](/img/structure/B2808978.png)
![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2808979.png)
![1-methyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2808980.png)

![1-Benzyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2808983.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine](/img/structure/B2808985.png)
![4-Ethyl-3-[(4-methylphenyl)methylsulfanyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2808987.png)
